molecular formula C64H102N18O26S4 B586315 UROGUANYLIN (HUMAN) CAS No. 154525-25-4

UROGUANYLIN (HUMAN)

Cat. No.: B586315
CAS No.: 154525-25-4
M. Wt: 1667.86
InChI Key: VQZRYOAXGUCZMI-HWMZBCIHSA-N
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Description

Mechanism of Action

Target of Action

Uroguanylin primarily targets the guanylate cyclase C (GC-C) receptor . This receptor is found on the gastrointestinal mucosal epithelial cells and renal epithelia . The GC-C receptor plays a crucial role in regulating electrolyte and water transport in these tissues .

Mode of Action

Uroguanylin acts as an agonist of the GC-C receptor . By binding to this receptor, it triggers a series of biochemical reactions that lead to the production of cyclic guanosine monophosphate (cGMP) . This increase in intracellular cGMP concentration is the primary result of uroguanylin’s interaction with its target .

Biochemical Pathways

The activation of the GC-C receptor by uroguanylin leads to an increase in intracellular cGMP . This cGMP then inhibits sodium absorption mediated via apical sodium/hydrogen exchange and activates protein kinase G II . Additionally, cGMP increases cyclic adenosine monophosphate (cAMP) in the cell via inhibition of phosphodiesterase III, which activates protein kinase A . These kinases increase the secretion of chloride and water via activation of the cystic fibrosis transmembrane conductance regulator .

Pharmacokinetics

There is no measurable systemic absorption of oral uroguanylin observed, indicating that its bioavailability is confined to the site of action .

Result of Action

The activation of the GC-C receptor by uroguanylin and the subsequent increase in cGMP levels lead to a variety of effects. In the intestinal epithelium, this results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . Uroguanylin also modulates both food intake and energy expenditure, ultimately resulting in a decrease in body weight . This action is mediated by the sympathetic nervous system .

Action Environment

Uroguanylin is mostly produced in the gut, and its production is regulated by nutritional status . It is also produced in other tissues such as the kidneys . The environment in which uroguanylin acts can influence its action, efficacy, and stability. For instance, the presence of food in the gut can stimulate the secretion of uroguanylin .

Biochemical Analysis

Biochemical Properties

Uroguanylin acts as an agonist of the guanylyl cyclase receptor guanylate cyclase 2C (GC-C), and regulates electrolyte and water transport in intestinal and renal epithelia . By agonizing this guanylyl cyclase receptor, uroguanylin causes intestinal secretion of chloride and bicarbonate to dramatically increase . This process is facilitated by the second messenger cGMP .

Cellular Effects

Uroguanylin is expressed in the gastrointestinal tract and has been implicated in ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity . Its cellular sources include goblet cells, entero-/colonocytes, and enteroendocrine (EE) cells . Uroguanylin influences cell function by regulating the transport of electrolytes and water across the cell membrane .

Molecular Mechanism

Uroguanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The binding of uroguanylin to GC-C enhances the production and intracellular accumulation of cGMP, which in the intestinal epithelium results in stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen .

Dosage Effects in Animal Models

In mice, food deprivation significantly reduced plasma Uroguanylin levels, which were correlated with the lower protein levels of Uroguanylin in the duodenum . These effects were reverted after refeeding and leptin challenge .

Metabolic Pathways

Uroguanylin is involved in the cGMP metabolic pathway . It stimulates the production of cGMP, a second messenger that plays a crucial role in various physiological processes .

Transport and Distribution

Uroguanylin is secreted by enterochromaffin cells in the duodenum and proximal small intestine . It is then transported to its target cells, where it binds to the GC-C receptor located on the cell membrane .

Subcellular Localization

Uroguanylin is localized to the apical plasma membranes of cells in the intestinal mucosa, renal tubules, and other epithelia . Its localization is crucial for its function as it allows for the regulation of GC activity via paracrine and/or autocrine mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uroguanylin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide .

Industrial Production Methods

Industrial production of uroguanylin involves recombinant DNA technology. The gene encoding uroguanylin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces uroguanylin, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Uroguanylin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Biological Activity

Uroguanylin is a member of the guanylin peptide family, which plays a critical role in various physiological processes, particularly in renal and intestinal functions. This article delves into the biological activity of uroguanylin, highlighting its mechanisms of action, effects on electrolyte homeostasis, and implications in disease states, supported by data tables and relevant case studies.

Uroguanylin is synthesized as a propeptide that is activated through cleavage to yield its biologically active form. It primarily acts by binding to the receptor guanylate cyclase-C (GC-C), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP) . This signaling pathway is crucial for its effects on electrolyte transport and renal function.

Key Mechanisms:

  • Activation of GC-C : Uroguanylin binds to GC-C receptors in the intestinal and renal epithelium, stimulating cGMP production.
  • Inhibition of Sodium Reabsorption : In the kidneys, uroguanylin inhibits sodium reabsorption via various pathways, including the inhibition of Na+/H+ exchanger (NHE3) and H+-ATPase activity .
  • Regulation of Bicarbonate Reabsorption : Uroguanylin's effects on bicarbonate reabsorption are mediated through cGMP-dependent pathways, influencing acid-base balance .

Renal Effects

Research has demonstrated that uroguanylin significantly affects renal function by modulating electrolyte excretion. In vivo studies show that administration of uroguanylin leads to increased urine output and enhanced excretion of sodium and potassium without altering glomerular filtration rate .

EffectMeasurementObserved Change
Urine VolumemLIncreased post-injection
Sodium Excretionmmol/LIncreased post-injection
Potassium Excretionmmol/LIncreased post-injection

Intestinal Effects

Uroguanylin also plays a vital role in intestinal health. It regulates fluid secretion and motility through its action on intestinal epithelial cells. Studies indicate that uroguanylin can inhibit cell proliferation in colon cancer cells by inducing apoptosis, suggesting potential therapeutic roles in colorectal cancer prevention .

Case Study: Colorectal Cancer Prevention

A significant study utilized the Apc Min/+ mouse model to evaluate the effects of oral uroguanylin on polyp formation. Results indicated that treatment with uroguanylin reduced polyp numbers by approximately 50%, highlighting its potential as a preventive agent against colorectal cancer .

Clinical Implications

The biological activities of uroguanylin suggest several clinical applications:

  • Heart Failure Management : Due to its natriuretic properties, uroguanylin may be beneficial in managing fluid overload conditions such as heart failure.
  • Colorectal Cancer Therapy : Its ability to induce apoptosis in cancer cells positions uroguanylin as a candidate for therapeutic interventions in colorectal cancer.

Properties

IUPAC Name

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)/t28-,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRYOAXGUCZMI-HWMZBCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H102N18O26S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745574
Record name PUBCHEM_71308576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1667.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154525-25-4
Record name PUBCHEM_71308576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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